REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]([OH:11])[O:5][CH2:6][CH:7]([CH2:9][CH3:10])[CH:8]=1)[CH3:2].[H][H]>[Ni].O>[CH2:1]([CH:3]([CH2:8][CH:7]([CH2:9][CH3:10])[CH2:6][OH:5])[CH2:4][OH:11])[CH3:2]
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Name
|
3,5-Diethyl-5,6-dihydro-2H-2-pyranol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(OCC(C1)CC)O
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the catalyst was filtered off from the reaction mixture, water
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)CC(CO)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |